molecular formula C11H7FN2O3 B2579776 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid CAS No. 926231-98-3

1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Numéro de catalogue: B2579776
Numéro CAS: 926231-98-3
Poids moléculaire: 234.186
Clé InChI: JGQPBHPEMZZFQM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 926231-98-3) is a high-purity chemical reagent intended for research and further manufacturing applications. This compound features a dihydropyridazine core, a scaffold of significant interest in medicinal chemistry. Research into structurally related 6-oxo-1,6-dihydropyridazine derivatives has demonstrated their potential as key building blocks in the discovery of novel therapeutic agents . For instance, certain diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues have been identified as potent anti-inflammatory agents capable of targeting specific kinase pathways, showcasing the value of this chemotype in developing treatments for complex conditions like acute lung injury and sepsis . This specific compound, with its 2-fluorophenyl substitution, offers researchers a valuable intermediate for constructing more complex molecules, studying structure-activity relationships (SAR), and exploring new mechanisms of action in drug discovery projects. The product is provided with a purity of ≥95% and should be stored in a sealed container under dry conditions, typically at 2-8°C . Safety Information: This compound is classified as a hazardous chemical. Potential hazards include toxicity if swallowed (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. Important Notice: This product is For Research and Further Manufacturing Use Only. It is strictly not for direct human, veterinary, or household use .

Propriétés

IUPAC Name

1-(2-fluorophenyl)-6-oxopyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3/c12-7-3-1-2-4-9(7)14-10(15)6-5-8(13-14)11(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQPBHPEMZZFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C=CC(=N2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves the reaction of 2-fluorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Applications De Recherche Scientifique

Antimicrobial Properties

Dihydropyridazine derivatives have been explored for their antimicrobial activities. The introduction of fluorine atoms in the aromatic ring often enhances the lipophilicity and biological activity of the compounds. Preliminary studies indicate that 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid may exhibit similar properties, warranting further investigation into its efficacy against various pathogens.

Case Studies and Research Findings

  • Anticancer Efficacy : A study investigating related compounds found that certain dihydropyridazine derivatives suppressed the growth of human cancer cell lines by inducing apoptosis and inhibiting key regulatory proteins involved in cell cycle progression .
  • Antimicrobial Activity : Research on structurally similar compounds indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid could also possess similar properties .
  • Pharmacokinetic Properties : Investigations into the pharmacokinetics of related compounds highlight the importance of fluorine substitution for enhancing bioavailability and metabolic stability .

Mécanisme D'action

The mechanism of action of 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of specific kinases or proteases, thereby affecting cell signaling pathways and cellular functions .

Comparaison Avec Des Composés Similaires

Critical Analysis of Substituent Effects

  • Electron-Donating vs. Withdrawing Groups : Chlorine and methyl groups increase lipophilicity, whereas furan enhances polarity .
  • Core Saturation : Tetrahydropyridazine derivatives exhibit improved solubility in polar solvents (e.g., DMSO) compared to dihydropyridazines .

Activité Biologique

1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS No. 926231-98-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound's unique structure, characterized by a dihydropyridazine core, suggests a variety of biological activities, particularly in oncology and inflammation.

  • Molecular Formula : C11_{11}H7_7FN2_2O3_3
  • Molecular Weight : 234.18 g/mol
  • CAS Number : 926231-98-3

Biological Activity Overview

Research indicates that 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid exhibits significant biological activities, particularly as an inhibitor of various kinases involved in cancer progression and inflammation.

Anticancer Activity

The compound has shown promising results in inhibiting the growth of several cancer cell lines. Key findings include:

Cell Line IC50_{50} (µM)
HeLa (cervical adenocarcinoma)1.7
A375 (malignant melanoma)0.87
HCT-116 (colon carcinoma)0.55

These values indicate that the compound is particularly effective against HCT-116 cells, suggesting its potential as a therapeutic agent in colon cancer treatment .

The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitory studies have shown:

CDK Target IC50_{50} (nM)
CDK123
CDK29

This selectivity highlights the compound's potential in targeting specific pathways involved in tumor proliferation .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various derivatives of the dihydropyridazine scaffold. For instance, a study reported that modifications at specific positions on the dihydropyridazine ring can enhance anticancer activity and selectivity towards CDK inhibitors .

In vivo studies also demonstrated that oral administration of related compounds led to significant reductions in tumor growth rates in xenograft models, indicating favorable pharmacokinetic properties and potential for clinical application .

Q & A

Q. What established synthetic routes are available for preparing 1-(2-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid?

Methodological Answer: The compound can be synthesized via condensation reactions between substituted fluorophenyl precursors and pyridazine intermediates. A common approach involves cyclization of hydrazine derivatives with fluorophenyl-containing diketones under acidic or basic conditions. For example, Wiedemann and Grohmann evaluated cyclization protocols for analogous dihydroxypyridinecarboxylic acids, highlighting the use of catalytic acids (e.g., HCl) or bases (e.g., KOH) to drive ring closure . Solvent selection (e.g., DMF, toluene) and temperature control (60–100°C) are critical to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the fluorophenyl group (distinct aromatic splitting patterns) and pyridazine ring protons (downfield shifts for carbonyl-adjacent carbons). Literature data for analogous compounds (e.g., 6-oxo-1-phenyl-dihydropyridine-3-carboxylic acid) show characteristic peaks at δ 7.2–8.1 ppm (aromatic H) and δ 160–170 ppm (carbonyl C) .
  • IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm1^{-1}) and carboxylic acid (O-H, ~2500–3300 cm1^{-1}) groups.
  • Mass Spectrometry : High-resolution MS should match the molecular formula (C11H8FN3O3\text{C}_{11}\text{H}_8\text{FN}_3\text{O}_3) with a parent ion at m/z 273.05 (M+H+^+) .

Q. What solubility properties are critical for experimental design?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic/basic solutions. Solubility testing should precede reaction design:

Prepare saturated solutions in target solvents (e.g., 10 mg/mL in DMSO).

Use sonication or heating (≤50°C) to enhance dissolution.

Avoid solvents that degrade the pyridazine ring (e.g., strong acids/bases). Safety data for analogous dihydropyridazines recommend DMSO for biological assays and methanol for chromatography .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for cyclization steps, as used in the synthesis of 6-(4-chlorophenyl)-oxazolopyridine derivatives .
  • Solvent Effects : Compare yields in polar vs. nonpolar solvents. For example, DMF may enhance cyclization but requires strict temperature control to avoid decomposition.
  • Reaction Time/Temperature : Use design-of-experiments (DoE) to identify optimal parameters. A study on dihydroxy-oxo-dihydropyridines achieved 85% yield at 80°C for 12 hours .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography with NMR) to confirm bond connectivity. For fluorinated analogs, 19F^{19}F-NMR can clarify substituent positions .
  • Computational Modeling : Compare experimental 13C^{13}C-NMR shifts with density functional theory (DFT)-predicted values. This approach resolved ambiguities in pyridazinecarboxylic acid derivatives .

Q. What computational methods predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Molecular Docking : Simulate interactions with target enzymes (e.g., kinases) using software like AutoDock Vina. Focus on the fluorophenyl group’s role in hydrophobic binding .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Studies on similar fluorinated heterocycles show enhanced stability due to electron-withdrawing fluorine .

Q. How does the fluorophenyl substituent influence bioactivity compared to non-fluorinated analogs?

Methodological Answer:

  • Comparative SAR Studies : Synthesize analogs with H, Cl, or CH3_3 substituents and test against biological targets (e.g., antimicrobial assays). Fluorine’s electronegativity often enhances membrane permeability and metabolic stability, as seen in quinolone antibiotics .
  • Pharmacokinetic Profiling : Assess logP and plasma protein binding to quantify fluorine’s impact on bioavailability.

Experimental Design & Safety

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions.
  • First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Safety data for related dihydropyridazines emphasize avoiding inhalation of dust .

Q. How to design stability studies under varying pH and temperature?

Methodological Answer:

Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C and 40°C.

Monitor degradation via HPLC at 0, 1, 7, and 30 days.

For thermal stability, use thermogravimetric analysis (TGA) to identify decomposition temperatures. Prior studies on pyridazinecarboxylic acids show stability up to 150°C .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.